Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
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Overview
Description
Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo[3,4-c]pyrrole core with two bromophenyl groups and tert-butyl ester functionalities, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with di-tert-butyl malonate in the presence of a base, followed by cyclization and oxidation steps to form the pyrrolo[3,4-c]pyrrole core. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts[4][4].
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like alkyl or aryl groups .
Scientific Research Applications
Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s bromophenyl groups and pyrrolo[3,4-c]pyrrole core allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
Di-tert-butyl dicarbonate: A reagent widely used in organic synthesis for protecting amine groups.
4-Bromo-2,6-di-tert-butylphenol: Known for its antioxidant properties and used in various industrial applications.
Uniqueness
Di-tert-butyl 3,6-bis(4-bromophenyl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate stands out due to its unique combination of bromophenyl groups and pyrrolo[3,4-c]pyrrole core, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in multiple scientific disciplines .
Properties
Molecular Formula |
C28H26Br2N2O6 |
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Molecular Weight |
646.3 g/mol |
IUPAC Name |
ditert-butyl 1,4-bis(4-bromophenyl)-3,6-dioxopyrrolo[3,4-c]pyrrole-2,5-dicarboxylate |
InChI |
InChI=1S/C28H26Br2N2O6/c1-27(2,3)37-25(35)31-21(15-7-11-17(29)12-8-15)19-20(23(31)33)22(16-9-13-18(30)14-10-16)32(24(19)34)26(36)38-28(4,5)6/h7-14H,1-6H3 |
InChI Key |
VAHFIJVBPRBARG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=C(C=C3)Br)C1=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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